molecular formula C5H11IO B3058609 2-Pentanol, 5-iodo- CAS No. 90397-87-8

2-Pentanol, 5-iodo-

Cat. No.: B3058609
CAS No.: 90397-87-8
M. Wt: 214.04 g/mol
InChI Key: MWNIQLIKHRGKMT-UHFFFAOYSA-N
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Description

2-Pentanol, 5-iodo- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an iodine atom attached to the fifth carbon of the pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentanol, 5-iodo- can be synthesized through several methods. One common approach involves the iodination of 2-pentanol. This can be achieved by reacting 2-pentanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-pentanol, 5-iodo- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 5-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The iodine atom can be reduced to form 2-pentanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-pentanone or pentanoic acid.

    Reduction: Formation of 2-pentanol.

    Substitution: Formation of various substituted pentanols depending on the substituent introduced.

Scientific Research Applications

2-Pentanol, 5-iodo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanol, 5-iodo- involves its interaction with molecular targets through its hydroxyl and iodine functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-1-pentanol: Similar structure but with the hydroxyl group at the first carbon, leading to different reactivity and applications.

    2-Iodopentane: An alkyl iodide with different chemical properties due to the absence of the hydroxyl group.

Uniqueness

2-Pentanol, 5-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-iodopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIQLIKHRGKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545660
Record name 5-Iodopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90397-87-8
Record name 5-Iodopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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